N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide, also known as DMOX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMOX is a member of the oxadiazole family, which has been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Scientific Research Applications
Anticancer Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide, as part of the broader family of 1,3,4-oxadiazole derivatives, has shown promise in anticancer research. Specifically, derivatives bearing dimethoxyphenyl substituents have been synthesized and evaluated against various human cancer cell lines, displaying significant anticancer activity. This is evident in the synthesis and evaluation of 1,3,4-oxadiazole thioether derivatives, where compounds with a similar structural framework exhibited excellent activity against breast cancer cell lines (Polkam et al., 2021). Additionally, compounds integrating the oxadiazole unit have been found to possess potent antimicrobial and anti-proliferative activities against a range of pathogens and cancer cell lines, highlighting the compound's potential in developing new therapeutic strategies against microbial diseases and cancer (Al-Wahaibi et al., 2021).
Antimicrobial Activity
The oxadiazole core, a common feature in N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide and its derivatives, has been extensively studied for its antimicrobial properties. Research on new 1,3,4-oxadiazole derivatives has demonstrated potent antimicrobial activity against a variety of bacterial and fungal pathogens. This includes the synthesis of compounds that have shown significant efficacy against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Such findings indicate the potential of these compounds in treating infections resistant to current antimicrobial agents (Mohana, 2013).
Nanoparticle Carrier Systems for Agricultural Applications
Beyond their biomedical applications, derivatives of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide, specifically oxadiazole-containing compounds, have been explored as components of nanoparticle carrier systems in agriculture. These systems aim to improve the delivery and efficacy of fungicides, showcasing a novel approach to plant disease management with reduced environmental impact. The development of solid lipid nanoparticles and polymeric nanocapsules incorporating such compounds offers a promising strategy for the sustained release of agricultural chemicals, potentially enhancing crop protection measures with increased efficiency and lower toxicity (Campos et al., 2015).
properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-13-7-12(8-14(10-13)24-2)17-20-21-18(25-17)19-16(22)11-5-4-6-15(9-11)26-3/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRUNPQRKCWAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.